Hdac-IN-20 Hdac-IN-20 HDAC-IN-20 is an HDAC inhibitor that act by preventing HDAC-mediated diseases.
Brand Name: Vulcanchem
CAS No.: 1238944-56-3
VCID: VC0529811
InChI: InChI=1S/C17H22N4O2/c22-17(20-23)10-3-1-2-6-13-21(15-8-7-11-18-14-15)16-9-4-5-12-19-16/h4-5,7-9,11-12,14,23H,1-3,6,10,13H2,(H,20,22)
SMILES: C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CN=CC=C2
Molecular Formula: C17H22N4O2
Molecular Weight: 314.38

Hdac-IN-20

CAS No.: 1238944-56-3

Cat. No.: VC0529811

Molecular Formula: C17H22N4O2

Molecular Weight: 314.38

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hdac-IN-20 - 1238944-56-3

Specification

CAS No. 1238944-56-3
Molecular Formula C17H22N4O2
Molecular Weight 314.38
IUPAC Name N-hydroxy-7-[pyridin-2-yl(pyridin-3-yl)amino]heptanamide
Standard InChI InChI=1S/C17H22N4O2/c22-17(20-23)10-3-1-2-6-13-21(15-8-7-11-18-14-15)16-9-4-5-12-19-16/h4-5,7-9,11-12,14,23H,1-3,6,10,13H2,(H,20,22)
Standard InChI Key AOBJFQAKCMEONB-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CN=CC=C2
Appearance Solid powder

Introduction

Structural Characteristics of HDAC Inhibitors

General Structure

Most HDAC inhibitors targeting zinc-dependent HDACs share a common pharmacophore model consisting of three essential structural elements:

  • A zinc binding group (ZBG) that interacts with the Zn²⁺ ion in the catalytic region

  • A "cap group" that occupies the entrance to the active site

  • A hydrophobic linker connecting the ZBG and the cap group

The most common ZBGs in HDAC inhibitors include hydroxamic acid, anilide, or thiol (usually masked as a disulfide bond), which provide strong chelating properties for the catalytic Zn²⁺ ion. The choice of these structural components significantly influences the inhibitory potency and selectivity toward specific HDAC isoforms .

Representative HDAC Inhibitors

Several HDAC inhibitors have been developed and characterized, with some already approved for clinical use. One notable example is suberoylanilide hydroxamic acid (SAHA, also known as vorinostat), an FDA-approved pan-HDAC inhibitor used for treating cutaneous T-cell lymphoma. Another example is Martinostat (compound 6), which has been developed as a PET imaging agent with high selectivity for certain HDAC isoforms .

Martinostat's chemical name is (E)-3-(4-((((3r,5r,7r)-Adamantan-1-ylmethyl)(methyl)amino)methyl)phenyl)-N-hydroxyacrylamide, and it demonstrates subnanomolar potency against HDAC isoforms 1, 2, 3, and 6 . This compound has proved valuable in visualizing HDAC density in the brain and body tissues using positron emission tomography (PET) imaging.

Innovative Strategies in HDAC Inhibitor Development

PROteolysis-TArgeting Chimeras (PROTACs)

One of the most innovative approaches in targeting HDACs involves PROteolysis-TArgeting Chimeras (PROTACs), which represent a paradigm shift from mere inhibition to active degradation of HDAC proteins. PROTACs are bifunctional molecules that simultaneously bind to an E3 ubiquitin ligase and the target protein (in this case, HDACs), bringing them into proximity to facilitate ubiquitination and subsequent proteasomal degradation of the target .

Several HDAC-targeting PROTACs have been designed using different E3 ligase recruiters such as Pomalidomide and Thalidomide, which bind to cereblon (CRBN), an E3 ubiquitin ligase complex component. For instance, compound 16, which incorporates Pomalidomide as an E3 ligase recruiter, showed selective degradation of HDAC3 with a DC₅₀ value of 0.32 μM in RAW 264.7 cells. The highest degradation of HDAC3 was achieved after 6 hours of treatment and persisted for at least 48 hours .

Similarly, Roatsch et al. developed a series of PROTACs using macrocyclic tetrapeptides as HDAC inhibitors coupled with Thalidomide as the CRBN ligand. These compounds exhibited selective degradation of HDACs 1–3 in HEK293T cells in a time- and concentration-dependent manner without showing cytotoxic effects .

Tumor-Targeted HDAC Inhibitors

Another innovative strategy involves the development of tumor-targeted HDAC inhibitors to improve selectivity and reduce off-target effects. These include folate conjugates and nanoparticle-based delivery systems designed to preferentially accumulate in tumor tissues .

Imaging Probes for HDAC Visualization

Significant progress has been made in developing imaging probes for visualizing HDACs in vivo. [¹¹C]Martinostat ([¹¹C]6) has emerged as a valuable PET imaging agent for measuring HDAC density of target isoforms 1, 2, 3, and 6 in both peripheral organs and the brain .

This compound shows robust uptake and high specific binding in the brain, heart, spleen, kidney, and pancreas. Self-blocking experiments have demonstrated the sensitivity of [¹¹C]6 to resolve differences in HDAC expression in various organs. Additionally, blocking experiments with the clinically approved HDAC inhibitor, SAHA, underscore the utility of this tool in evaluating HDAC density and target engagement with different therapeutics .

Pharmacological Properties of Selected HDAC Inhibitors

Inhibitory Potency Against Different HDAC Isoforms

The table below presents the IC₅₀ values of compound 6 (Martinostat) compared to SAHA against different HDAC isoforms, demonstrating their respective selectivity profiles:

HDAC IsoformCompound 6 IC₅₀ (nM)SAHA IC₅₀ (nM)
HDAC 10.34.0
HDAC 22.011
HDAC 30.63.0
HDAC 41970>30000
HDAC 53528750
HDAC 64.12.0
HDAC 7>20000>30000
HDAC 8>150001020
HDAC 9>15000>30000

As shown in the table, compound 6 demonstrates nanomolar IC₅₀ values for class-I HDAC isoforms (HDAC 1–3) and the class-IIb HDAC 6, with >100-fold selectivity over other HDAC isoforms. In comparison, SAHA exhibits lower affinity for HDAC targets 1–3 .

Effects on Histone Acetylation

The table below shows the EC₅₀ values for histone acetylation induced by compound 6 and SAHA:

Histone MarkCompound 6 EC₅₀ (nM)SAHA EC₅₀ (nM)
H3K9ac1003400
H4K12ac1001900

Dose-response studies in cultured primary mouse neuronal cells revealed potent induction of histone acetylation by compound 6 (EC₅₀ = 100 nM) compared to SAHA (EC₅₀ = 1900–3400 nM) .

Physicochemical Properties and Brain Penetration

For compounds targeting brain conditions, the ability to cross the blood-brain barrier is crucial. Martinostat (compound 6) exhibits favorable properties for brain penetration:

  • Log D value: 2.03

  • Topological polar surface area (tPSA): 52.5

  • Plasma protein binding (PPB): 1.4% unbound in baboon blood and 5.5% unbound in human blood

These values are within the preferred range for brain penetration, making Martinostat a suitable candidate for CNS applications.

Applications of HDAC Inhibitors

Cancer Therapy

HDAC inhibitors have shown significant promise in cancer treatment, with several compounds already approved for clinical use. The antiproliferative effects of these inhibitors are attributed to their ability to modulate gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells .

For example, compound 18, a PROTAC designed to target HDAC3, showed potent antiproliferative activity against several cancer cell lines, including T47D, HCC-1143, MDA-MB-468, and BT549. This compound induced HDAC3 degradation in a dose-dependent manner with a DC₅₀ value of 42 nM after 14 hours of treatment in MDA-MB-467 cells .

Neurodegenerative Disorders

Emerging evidence suggests that HDAC inhibitors may have therapeutic potential in neurodegenerative disorders, where epigenetic dysregulation plays a significant role. The ability to visualize HDAC density in the brain using PET imaging agents like [¹¹C]Martinostat provides valuable tools for understanding the role of HDACs in these conditions and evaluating the efficacy of potential therapeutics .

Molecular Imaging

The development of PET imaging agents like [¹¹C]Martinostat represents a major advance in understanding epigenetic mechanisms in normal body tissues and diseases. This non-invasive tool allows for measuring HDAC density and target engagement in both brain and peripheral organs, providing insights into HDAC expression patterns in various physiological and pathological states .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator